1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with 3-fluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amine derivative, while oxidation may produce a carbonyl compound .
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and solubility. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,7H-Perfluoroheptyl 3-chloropropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-bromopropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-iodopropyl carbonate
Uniqueness
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate is unique due to its specific combination of fluorinated groups and carbonate functionality. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H9F13O3 |
---|---|
Molecular Weight |
436.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C11H9F13O3/c12-2-1-3-26-6(25)27-4-7(15,16)9(19,20)11(23,24)10(21,22)8(17,18)5(13)14/h5H,1-4H2 |
InChI Key |
OWXZUHPMNUOBAP-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
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